molecular formula C13H10F2O B12620208 2,4-Difluoro-3'-methoxy-1,1'-biphenyl CAS No. 918638-51-4

2,4-Difluoro-3'-methoxy-1,1'-biphenyl

Cat. No.: B12620208
CAS No.: 918638-51-4
M. Wt: 220.21 g/mol
InChI Key: RNUBTZWDCOBMHP-UHFFFAOYSA-N
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Description

2,4-Difluoro-3’-methoxy-1,1’-biphenyl is an aromatic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3’-methoxy-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .

Industrial Production Methods: Industrial production of 2,4-Difluoro-3’-methoxy-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Difluoro-3’-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison: 2,4-Difluoro-3’-methoxy-1,1’-biphenyl is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities .

Properties

CAS No.

918638-51-4

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

2,4-difluoro-1-(3-methoxyphenyl)benzene

InChI

InChI=1S/C13H10F2O/c1-16-11-4-2-3-9(7-11)12-6-5-10(14)8-13(12)15/h2-8H,1H3

InChI Key

RNUBTZWDCOBMHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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